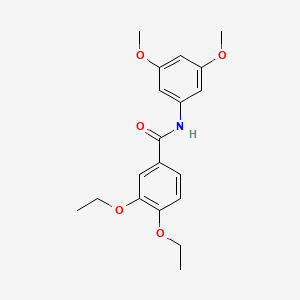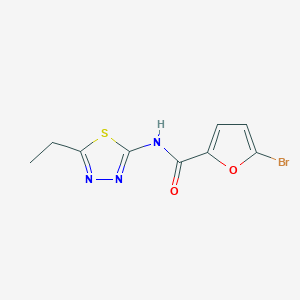![molecular formula C20H18N2O2 B5722489 N-[4-(propionylamino)phenyl]-1-naphthamide](/img/structure/B5722489.png)
N-[4-(propionylamino)phenyl]-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(propionylamino)phenyl]-1-naphthamide, also known as propionylamino naphthylamide (PANA), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PANA is a synthetic compound that is derived from naphthalene, and it has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
PANA has several potential applications in scientific research. One of the primary applications of PANA is in the field of cancer research. PANA has been found to inhibit the growth of cancer cells in vitro, and it has been suggested that PANA may have potential as a cancer treatment. Additionally, PANA has been found to have antimicrobial properties, and it has been suggested that it may have potential as a treatment for bacterial infections.
Wirkmechanismus
The mechanism of action of PANA is not yet fully understood. However, it has been suggested that PANA may inhibit the activity of certain enzymes that are involved in cell growth and division. This inhibition may lead to the death of cancer cells and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
PANA has been found to have several biochemical and physiological effects. In vitro studies have shown that PANA can inhibit the growth of cancer cells and bacterial cells. Additionally, PANA has been found to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of PANA is its potential applications in cancer research and treatment. Additionally, PANA has been found to have antimicrobial properties, which may make it useful in the development of new antibiotics. However, there are also several limitations to the use of PANA in lab experiments. PANA is a synthetic compound, and its purity is critical in its applications. Additionally, the mechanism of action of PANA is not yet fully understood, which may make it difficult to develop new treatments based on the compound.
Zukünftige Richtungen
There are several potential future directions for research on PANA. One possible direction is the development of new cancer treatments based on the compound. Additionally, further research is needed to fully understand the mechanism of action of PANA and its potential applications in the treatment of bacterial infections. Finally, additional studies are needed to determine the safety and efficacy of PANA in vivo, which may be critical in the development of new treatments based on the compound.
Conclusion:
In conclusion, PANA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in cancer research and the treatment of bacterial infections. PANA has several biochemical and physiological effects, and its mechanism of action is not yet fully understood. While there are limitations to the use of PANA in lab experiments, there are also several potential future directions for research on the compound.
Synthesemethoden
The synthesis of PANA involves the reaction of 1-naphthylamine with propionyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure PANA. The purity of PANA is critical in its applications, and several methods have been developed to increase the purity of the compound.
Eigenschaften
IUPAC Name |
N-[4-(propanoylamino)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-19(23)21-15-10-12-16(13-11-15)22-20(24)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,2H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLGADIUIRTGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201964 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(propionylamino)phenyl]-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-allyl-6-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5722408.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5722415.png)

![N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5722434.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5722435.png)
![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)


![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-2-naphthylacetamide](/img/structure/B5722459.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide](/img/structure/B5722488.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)